2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and a benzamide moiety modified with 2,6-dimethoxy substituents. This structure positions it within a class of bioactive molecules explored for therapeutic applications, particularly as enzyme inhibitors. The thienopyrazole scaffold is notable for its conformational rigidity and ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets such as autotaxin (ATX), a lysophospholipase D implicated in cancer and fibrosis .
The compound’s synthesis typically involves coupling a substituted thienopyrazole intermediate with a benzoyl chloride derivative under basic conditions. Crystallographic analysis, often performed using SHELX software (a standard in small-molecule refinement), confirms its planar geometry and hydrogen-bonding networks, which influence its stability and reactivity .
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(15-11-29(26)12-16(15)23-24)22-21(25)19-17(27-2)5-4-6-18(19)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZRIVTAVDEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 411.48 g/mol. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties based on diverse research findings.
Antimicrobial Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown effective inhibition against various bacterial strains.
Inhibition of Bacterial Enzymes
A study demonstrated that derivatives of thieno[3,2-c]pyrazole displayed good inhibitory activity against Staphylococcus aureus MurB, MurC, and MurD enzymes in vitro. These enzymes are crucial for bacterial cell wall biosynthesis, making them attractive targets for antimicrobial drug development. The synthesized compounds exhibited significant antimicrobial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), although their effectiveness was reduced in the presence of bovine serum albumin .
Anticancer Activity
The anticancer potential of 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been explored in various studies.
Cell Line Studies
In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the growth of cancer cell lines. For example:
- MDA-MB-231 (breast cancer) : Compounds demonstrated IC50 values comparable to established chemotherapeutic agents like paclitaxel .
- HCT-116 (colon cancer) : Certain derivatives exhibited significant cytotoxicity with IC50 values indicating strong anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Modifications in substituents can lead to enhanced activity against specific targets.
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | MRSA | >128 µg/mL |
| Compound B | Anticancer | MDA-MB-231 | 27.6 µM |
| Compound C | Anticancer | HCT-116 | 6.2 µM |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit potential anticancer properties. The compound under discussion may act by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications to the thieno[3,4-c]pyrazole structure can enhance its efficacy against various cancer cell lines, suggesting that 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide could be a candidate for further investigation in oncology .
2. Antimicrobial Properties
Compounds similar to 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have demonstrated antimicrobial activity. The thieno[3,4-c]pyrazole moiety can interact with bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This makes it a potential candidate for developing new antibiotics .
3. Neuroprotective Effects
The compound may also possess neuroprotective properties. Some studies suggest that derivatives of thieno[3,4-c]pyrazoles can protect neuronal cells from oxidative stress and apoptosis. These findings indicate a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's .
Synthetic Applications
1. Building Block for Complex Molecules
Due to its unique functional groups and structural characteristics, 2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can serve as a versatile building block in organic synthesis. It allows for the construction of more complex molecules through various coupling reactions .
2. Material Science
The compound's properties may also lend themselves to applications in material science. For instance, the incorporation of thieno[3,4-c]pyrazole derivatives into polymer matrices could enhance their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics or coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potency against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effective bactericidal activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than existing antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduction in neuronal cell death under oxidative stress conditions; suggested mechanisms include modulation of apoptotic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most direct structural analogue is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), which replaces the 2,6-dimethoxy groups on the benzamide with a single 4-bromo substituent (Table 1) . Other analogues include derivatives with variations in the aryl substituents on the thienopyrazole core or modifications to the benzamide moiety.
Table 1: Structural and Physicochemical Comparison
| Property | 2,6-Dimethoxy-N-(5-Oxido-2-(p-Tolyl)-Thienopyrazol-3-yl)Benzamide | 4-Bromo-N-[2-(p-Tolyl)-5-Oxo-Thienopyrazol-3-yl]Benzamide |
|---|---|---|
| Molecular Formula | C₂₄H₂₂N₃O₄S | C₂₂H₁₈BrN₃O₂S |
| Substituents on Benzamide | 2,6-Dimethoxy | 4-Bromo |
| Thienopyrazole Core | 5-Oxido, p-Tolyl at Position 2 | 5-Oxido, p-Tolyl at Position 2 |
| Molecular Weight (g/mol) | 448.51 | 484.37 |
| Hydrogen Bond Acceptors | 7 | 5 |
| LogP (Predicted) | 3.2 (Moderate lipophilicity) | 4.1 (Higher lipophilicity) |
Research Findings and Limitations
- Crystallographic Data : Structural studies using SHELX reveal that the 2,6-dimethoxy derivative forms intramolecular hydrogen bonds between the methoxy oxygen and the pyrazole N-H group, stabilizing its conformation . This feature is absent in the bromo analogue, which adopts a more linear geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
